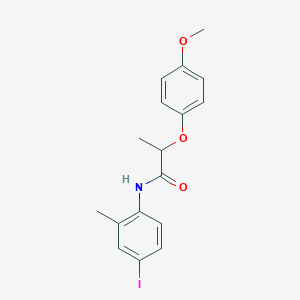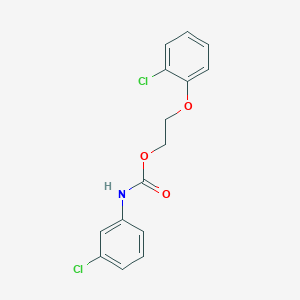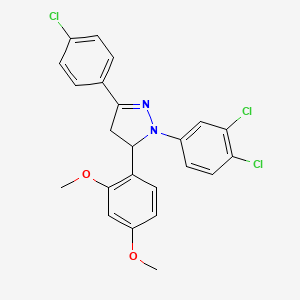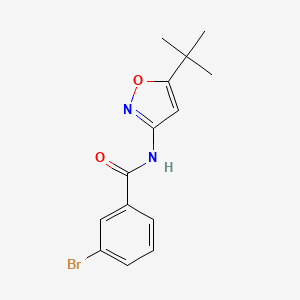![molecular formula C23H24N2O3S2 B5126384 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as BMS-687453, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide exerts its effects by binding to the ATP-binding site of CDK2 and GSK3β, thereby inhibiting their activity. This leads to the inhibition of cell cycle progression and induction of apoptosis, which is beneficial in the treatment of cancer. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit potent inhibitory activity against CDK2 and GSK3β, which are involved in the regulation of cell cycle progression and apoptosis. It has also been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its potent inhibitory activity against CDK2 and GSK3β, which makes it a promising candidate for the treatment of cancer and other diseases. However, one of the limitations of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is its relatively low selectivity, which may result in off-target effects. Further studies are needed to address this limitation and improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide.
Direcciones Futuras
There are several future directions for the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and other diseases. Another direction is to improve the selectivity of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide by modifying its chemical structure. Additionally, future studies could focus on the development of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide as a drug delivery system for the targeted delivery of other therapeutic agents. Overall, the study of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide involves a multi-step process that includes the reaction of 2-aminobenzamide with benzyl chloromethyl sulfone followed by the reaction of the resulting intermediate with 2-(phenylthio)ethylamine. The final product is obtained after purification and characterization using various techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β), which are involved in the regulation of cell cycle progression and apoptosis. 2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-30(27,28)25(18-19-10-4-2-5-11-19)22-15-9-8-14-21(22)23(26)24-16-17-29-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODXGZHKNMFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5126355.png)
![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5126368.png)



![N-[1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-phenylvinyl]-4-methoxybenzamide](/img/structure/B5126400.png)